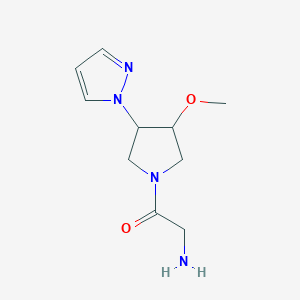
2-amino-1-(3-methoxy-4-(1H-pyrazol-1-yl)pyrrolidin-1-yl)ethan-1-one
Overview
Description
Scientific Research Applications
Pharmaceuticals
This compound is an important raw material and intermediate used in organic synthesis . It’s particularly valuable in the pharmaceutical industry, where it can be used to develop new drugs .
Antiviral Applications
Compounds containing similar structures have shown potential as antiviral agents . They could be used to develop treatments for various viral diseases.
Anti-Inflammatory Applications
These compounds have also demonstrated anti-inflammatory properties . This makes them potentially useful in treating conditions characterized by inflammation.
Anticancer Applications
There’s potential for these compounds to be used in anticancer therapies . They could be used to develop new drugs for treating various types of cancer.
Antidiabetic Applications
Compounds with similar structures have shown antidiabetic activities . They could be used in the development of treatments for diabetes.
Antimalarial Applications
These compounds have demonstrated antimalarial properties . This suggests potential for their use in treating malaria.
Antitubercular Applications
Compounds containing similar structures have shown antitubercular activities . They could be used in the development of treatments for tuberculosis.
Agrochemicals
This compound is also used in the agrochemical industry . It can be used in the synthesis of various agrochemical products.
Mechanism of Action
Target of Action
Many bioactive compounds work by interacting with specific proteins in the body, such as enzymes or receptors. These proteins are often involved in critical biological processes, and the compound’s interaction can modulate these processes in specific ways .
Mode of Action
The compound might bind to its target protein and alter its function. This could involve inhibiting the protein’s activity, enhancing it, or modulating it in more complex ways .
Biochemical Pathways
The compound’s effects could influence various biochemical pathways. For example, it might affect signal transduction pathways, metabolic pathways, or gene expression .
Pharmacokinetics
The compound’s pharmacokinetic properties, including its absorption, distribution, metabolism, and excretion (ADME), would significantly impact its bioavailability and effects. Factors such as the compound’s chemical structure, formulation, route of administration, and the patient’s physiological characteristics can all influence its pharmacokinetics .
Result of Action
The compound’s action could lead to various molecular and cellular effects. These might include changes in cell behavior, alterations in the levels of specific biomolecules, or the initiation of certain cellular processes .
Action Environment
Various environmental factors can influence the compound’s action, efficacy, and stability. These might include the physiological environment within the body, the presence of other drugs or substances, and external factors such as temperature and light .
properties
IUPAC Name |
2-amino-1-(3-methoxy-4-pyrazol-1-ylpyrrolidin-1-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N4O2/c1-16-9-7-13(10(15)5-11)6-8(9)14-4-2-3-12-14/h2-4,8-9H,5-7,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYMGOEULWHAORF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CN(CC1N2C=CC=N2)C(=O)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-amino-1-(3-methoxy-4-(1H-pyrazol-1-yl)pyrrolidin-1-yl)ethan-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![(2-(Cyclopropylmethyl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methanol](/img/structure/B1491222.png)




